![molecular formula C17H27BrClNO B1441127 3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219961-16-6](/img/structure/B1441127.png)
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C17H27BrClNO . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride” is 376 . The exact structure is not provided in the sources, but it can be inferred from the molecular formula.Scientific Research Applications
Asymmetric Synthesis
This compound is utilized in the field of asymmetric synthesis, particularly in the creation of chiral N-heterocycles . These structures are significant because they form the backbone of many natural products and pharmaceuticals. The tert-butyl group in the compound aids in the stereoselective formation of these molecules, making it a valuable reagent for producing enantiomerically pure substances.
Pharmaceutical Intermediates
It serves as an intermediate in the synthesis of various pharmaceutical compounds . The bromo and phenoxy groups in the molecule can undergo further chemical transformations, leading to the creation of active pharmaceutical ingredients (APIs) or other intermediates required in drug development.
Organic Synthesis
In organic synthesis, this compound is used for its ability to participate in nucleophilic substitution reactions due to the presence of a leaving group (bromide) . This makes it a versatile building block for constructing more complex organic molecules.
Medicinal Chemistry
The tert-butyl group enhances the lipophilicity of the molecule, which can be advantageous in medicinal chemistry for improving the pharmacokinetic properties of drug candidates . This modification can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles of potential medications.
Bioconjugation
This compound can be employed in bioconjugation techniques where it can be used to link biomolecules to other chemical entities . This is particularly useful in the development of targeted drug delivery systems where the molecule can act as a linker between a therapeutic agent and a targeting moiety.
Material Science
In material science, the compound’s structural features may be exploited to modify the properties of polymers or resins . For instance, the tert-butyl group could impart increased thermal stability to the materials.
Analytical Chemistry
The compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods . Its well-defined structure and properties make it suitable for such applications.
Biochemistry Research
In biochemistry research, the compound could be used to study enzyme-substrate interactions, especially with enzymes that target similar structural motifs . This can provide insights into enzyme specificity and mechanism of action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-(2-bromo-4-tert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BrNO.ClH/c1-17(2,3)14-6-7-16(15(18)11-14)20-10-8-13-5-4-9-19-12-13;/h6-7,11,13,19H,4-5,8-10,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZMYOJDNJHKPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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